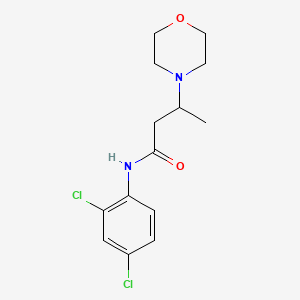
2',4'-Dichloro-beta-methyl-4-morpholinepropionanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro groups, a morpholine ring, and a propionanilide moiety, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable aromatic compound followed by the introduction of the morpholine ring and the propionanilide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and enhances safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and sulfuric acid are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions are mediated by the unique structural features of the compound, such as the dichloro groups and the morpholine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichloro structure.
Methyl 2,4-dichlorobenzoate: An aromatic ester used in various chemical syntheses.
Uniqueness
What sets 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide apart from similar compounds is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
106380-54-5 |
|---|---|
Molekularformel |
C14H18Cl2N2O2 |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-3-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-10(18-4-6-20-7-5-18)8-14(19)17-13-3-2-11(15)9-12(13)16/h2-3,9-10H,4-8H2,1H3,(H,17,19) |
InChI-Schlüssel |
YKJQBLPQVMMWLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



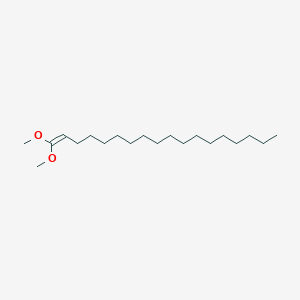
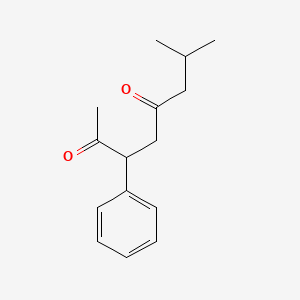
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
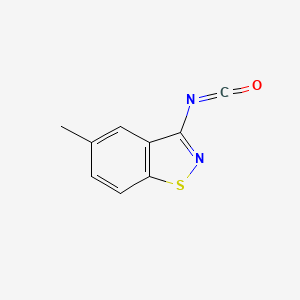
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
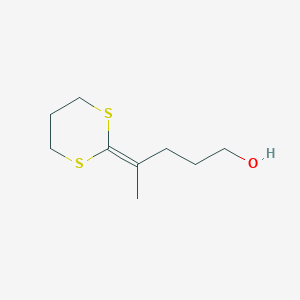
phosphanium bromide](/img/structure/B14319013.png)

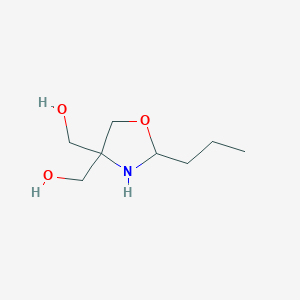
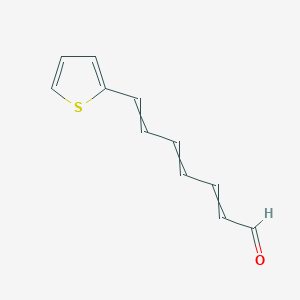
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
